Methyl 6-chloro-4-nitronicotinate
Description
General Significance of Nicotinic Acid and its Derivatives in Organic Synthesis
Nicotinic acid and its derivatives are fundamental building blocks in organic synthesis, primarily due to the reactivity of the pyridine (B92270) ring and the versatility of the carboxylic acid group. The pyridine nucleus can undergo a variety of chemical transformations, including nucleophilic and electrophilic substitutions, allowing for the introduction of diverse functional groups onto the heterocyclic core. This adaptability makes nicotinic acid derivatives ideal starting materials for the construction of more complex molecular architectures.
The synthetic utility of these compounds is highlighted by their role as precursors in the synthesis of a wide range of biologically active molecules. For instance, they are key intermediates in the preparation of pharmaceuticals targeting conditions like hyperlipidemia and inflammation. justia.com The carboxylic acid moiety can be readily converted into other functional groups such as amides, esters, and nitriles, further expanding their synthetic potential. researchgate.net This chemical flexibility has enabled the development of numerous synthetic methodologies and has been instrumental in the discovery of new drugs and functional materials. google.com
Classification and Structural Context of Methyl 6-chloro-4-nitronicotinate
This compound is a specific substituted nicotinate (B505614) ester that belongs to the broader class of pyridine derivatives. Its structure is characterized by a pyridine ring substituted with a methyl ester group at the 3-position, a chloro group at the 6-position, and a nitro group at the 4-position. This unique arrangement of substituents imparts distinct chemical properties to the molecule, making it a subject of interest in specialized areas of chemical research.
The presence of both an electron-withdrawing nitro group and a halogen substituent significantly influences the electronic nature of the pyridine ring, affecting its reactivity and potential for further chemical modifications. The methyl ester group provides a handle for various synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form nicotinamides.
Systematic Nomenclature and Isomeric Considerations
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl 6-chloro-4-nitropyridine-3-carboxylate . This name precisely describes the molecular structure, indicating the parent pyridine ring, the position of the methyl carboxylate group, and the locations of the chloro and nitro substituents.
Isomeric considerations are important for this compound. The positions of the substituents on the pyridine ring can vary, leading to different isomers with potentially distinct physical and chemical properties. For example, moving the nitro group to the 5-position would result in the isomer Methyl 6-chloro-5-nitronicotinate. uni.lunih.govbldpharm.comchemicalbook.com The specific arrangement of substituents in this compound is crucial for its reactivity and its role as a specific building block in organic synthesis.
| Property | Value |
| IUPAC Name | methyl 6-chloro-4-nitropyridine-3-carboxylate |
| Molecular Formula | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol |
Current Status of Direct Academic Literature on the Compound
Presence and Mentions in Chemical Patent Literature
While direct academic publications may be sparse, this compound and its close isomers are mentioned in the chemical patent literature. These patents often describe the synthesis of novel compounds for various applications, including pharmaceuticals and agrochemicals. For example, a patent for nicotinic acid esters and their pharmaceutical compositions highlights the general synthetic routes that could be applicable to this compound. google.com Another patent discusses the preparation of related nitro-substituted pyridine derivatives as intermediates for pharmacologically active compounds. googleapis.com The inclusion of such compounds in patents indicates their potential as key building blocks in the development of proprietary molecules with commercial value.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFRSGPJAKWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805240-60-1 | |
| Record name | methyl 6-chloro-4-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6 Chloro 4 Nitronicotinate
Retrosynthetic Analysis of the Pyridine-3-carboxylate Scaffold with Halogen and Nitro Functionality
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 6-chloro-4-nitronicotinate, the primary disconnections involve breaking the bonds to the functional groups on the pyridine (B92270) ring.
The initial disconnection targets the ester group, leading back to 6-chloro-4-nitronicotinic acid and methanol. This is a standard functional group interconversion (FGI). The next logical disconnections are the C-Cl and C-NO2 bonds. The order of these disconnections is crucial and depends on the directing effects of the substituents.
Considering the electronic properties of the pyridine ring, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. Conversely, the chlorine atom is also deactivating but can direct incoming electrophiles. A plausible retrosynthetic pathway would involve the disconnection of the nitro group first, leading to Methyl 6-chloronicotinate. Subsequently, the chloro group is disconnected to arrive at Methyl nicotinate (B505614), a readily available starting material.
An alternative retrosynthesis could involve disconnecting the chloro group first, leading to Methyl 4-nitronicotinate. However, the synthesis of this intermediate might be more challenging. The final disconnection would then be the nitro group, again leading back to Methyl nicotinate.
A key consideration in the retrosynthetic analysis is the potential for ring synthesis as a starting point, which would involve constructing the substituted pyridine ring from acyclic precursors. This approach offers flexibility in introducing the desired substituents at specific positions.
Forward Synthesis Strategies for the 6-Chloro-4-nitronicotinate Core
Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct the this compound core.
Exploration of Pyridine Ring Construction Techniques
The construction of the pyridine ring itself is a fundamental aspect of synthesizing this compound. While functionalization of a pre-existing pyridine ring is common, building the ring with the desired substituents already in place can be highly efficient. acsgcipr.org
Several named reactions are pivotal for pyridine ring synthesis:
Hantzsch Pyridine Synthesis: This is a classic method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. acsgcipr.org While traditionally used for dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring. acsgcipr.org
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes and ammonia to form pyridine derivatives. numberanalytics.com
Transition Metal-Catalyzed Cycloadditions: Modern methods often employ transition metal catalysts, such as cobalt or rhodium, to facilitate [2+2+2] cycloaddition reactions between alkynes and nitriles to form the pyridine ring. rsc.orgresearchgate.net This approach offers a high degree of control over the substitution pattern. rsc.org
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly atom-economical and efficient for constructing complex molecules like substituted pyridines. nih.govbohrium.com
The choice of ring construction method will depend on the availability of starting materials and the desired substitution pattern. For this compound, a strategy that allows for the introduction of substituents at the 3, 4, and 6 positions would be ideal.
Selective Halogenation Approaches
Introducing a chlorine atom selectively at the 6-position of the pyridine ring is a critical step. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions due to the electron-deficient nature of the ring. nih.govchemrxiv.org
Several strategies can be employed for selective halogenation:
Halogenation of Pyridine N-oxides: Conversion of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group can yield the desired halogenated pyridine. nih.gov
Metalation-Trapping Sequences: Directed ortho-metalation, using a directing group to guide a strong base to deprotonate the adjacent position, followed by quenching with a chlorine source, can be a powerful method for regioselective halogenation. nih.gov
Zincke Imine Intermediates: A newer strategy involves the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates. These acyclic intermediates can undergo regioselective halogenation under mild conditions before ring-closing to reform the substituted pyridine. This method has shown promise for the 3-selective halogenation of pyridines. thieme-connect.comresearchgate.net
For the synthesis of this compound, a method that selectively chlorinates the 6-position is required. This might involve starting with a pyridine derivative that has a directing group at a neighboring position or utilizing a pyridine ring synthesis that incorporates the chlorine atom at the desired position.
Regioselective Nitration Methodologies
The introduction of a nitro group at the 4-position of the pyridine ring presents a significant challenge. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic nitration, and substitution typically occurs at the 3-position under harsh conditions. numberanalytics.com
To achieve regioselective nitration at the 4-position, several approaches can be considered:
Nitration of Pyridine N-oxides: As with halogenation, the formation of a pyridine N-oxide can direct nitration to the 4-position. nih.gov The nitro group can then be introduced, followed by deoxygenation of the N-oxide.
Dearomatization-Rearomatization Strategy: A recently developed method involves a dearomatization-rearomatization strategy for the meta-nitration of pyridines. This catalyst-free, one-pot process uses oxazino azine intermediates and has been successfully applied to the late-stage nitration of various pyridine-containing molecules. acs.org
TBAN/TFAA Nitrating System: The use of tetrabutylammonium (B224687) nitrate (B79036) (TBAN) in combination with trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be an effective nitrating agent for heterocyclic systems, sometimes offering different regioselectivity compared to traditional methods. acs.orgresearchgate.netnih.gov This system can be particularly useful for nitrating electron-deficient rings. researchgate.net
For the synthesis of this compound, a method that can overcome the inherent deactivation of the ring and direct the nitro group to the 4-position is essential. The use of pyridine N-oxides or advanced nitrating agents like TBAN/TFAA are promising avenues.
Esterification Protocols for Methyl Ester Formation
The final step in the synthesis is the formation of the methyl ester from the corresponding carboxylic acid (6-chloro-4-nitronicotinic acid). This is a standard esterification reaction.
Common methods for esterification include:
Fischer Esterification: This is a classic acid-catalyzed esterification using an excess of the alcohol (methanol in this case) and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The reaction is typically carried out under reflux conditions. chemicalbook.com
Use of Solid Acid Catalysts: To improve the greenness of the process, solid acid catalysts like MoO3/SiO2 can be used as a replacement for corrosive mineral acids. orientjchem.org
Transesterification: This method involves the reaction of an existing ester with a different alcohol in the presence of a catalyst. For example, a readily available ester could be transesterified with methanol. orgsyn.org
The choice of esterification method will depend on the scale of the reaction and the desired purity of the final product. For laboratory-scale synthesis, Fischer esterification is a common and effective method.
Application of Sustainable Chemical Synthesis Principles (e.g., green solvents, atom economy)
The principles of green chemistry are increasingly important in modern organic synthesis. ijarsct.co.innih.gov For the synthesis of this compound, several aspects can be optimized to improve its environmental footprint.
Green Solvents: The use of hazardous and volatile organic solvents should be minimized. Green alternatives such as water, ethanol (B145695), or deep eutectic solvents (DES) should be considered where possible. ijarsct.co.inresearchgate.net Some reactions can even be carried out under solvent-free conditions. rsc.orgtandfonline.com
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric of green chemistry. nih.gov Multi-component reactions are particularly advantageous in this regard as they often have high atom economy. bohrium.com
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. tandfonline.com Biocatalysts, such as enzymes, are also gaining attention for their high selectivity and mild reaction conditions. numberanalytics.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Studies
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-6 Position
The pyridine (B92270) ring of methyl 6-chloro-4-nitronicotinate is electron-deficient due to the electron-withdrawing effects of the ring nitrogen atom and the nitro group. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-6 position where the chlorine atom acts as a good leaving group. masterorganicchemistry.com
Investigation of Nucleophile Scope and Reactivity
A wide range of nucleophiles have been successfully employed in SNAr reactions with this compound and its analogs, demonstrating the broad applicability of this transformation.
Amine Nucleophiles: Primary and secondary amines readily displace the C-6 chlorine atom. For instance, the reaction of methyl 6-chloro-5-nitronicotinate with 4-aminobenzonitrile (B131773) in the presence of sodium hydride yields methyl 6-((4-cyanophenyl)amino)-5-nitronicotinate. google.com Kinetic studies on similar systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with various alicyclic amines, have been conducted to probe the reaction mechanism. nih.gov The nucleophilicity of the amine plays a crucial role, with stronger nucleophiles generally leading to faster reaction rates. nih.gov Various nitrogen-containing heterocycles also act as effective nucleophiles.
Oxygen Nucleophiles: Phenols are effective oxygen nucleophiles in SNAr reactions with chloro-substituted nitropyridines. For example, methyl 6-chloro-5-nitronicotinate reacts with various substituted phenols in the presence of a base like triethylamine (B128534) to afford the corresponding aryloxy ethers in good yields. researchgate.net
Sulfur Nucleophiles: Thiophenols have also been shown to be excellent nucleophiles for the displacement of the C-6 chlorine. Reactions of methyl 6-chloro-5-nitronicotinate with thiophenol derivatives proceed efficiently, expanding the scope of accessible compounds. researchgate.net
The table below summarizes the scope of nucleophiles used in SNAr reactions with related chloro-nitro-substituted pyridines and pyrimidines.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Amine | 4-Aminobenzonitrile | N-Aryl amine | google.com |
| Amine | Piperidine | N-Heterocyclic amine | researchgate.net |
| Amine | Benzylamine | N-Benzyl amine | d-nb.info |
| Oxygen | Substituted Phenols | Aryl ether | researchgate.net |
| Sulfur | Substituted Thiophenols | Aryl sulfide | researchgate.net |
| This table is based on data from reactions with analogous compounds and is intended to be illustrative of the potential scope for this compound. |
Detailed Mechanistic Pathways of SNAr Transformations
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom at the C-6 position. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge is delocalized over the pyridine ring and the nitro group, which is crucial for stabilizing this intermediate.
Expulsion of the Leaving Group: In the second step, the leaving group (chloride ion) is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product. nih.gov
While the stepwise mechanism is widely accepted, some studies have proposed a concerted mechanism where the nucleophilic attack and the departure of the leaving group occur simultaneously. nih.govresearchgate.net The exact mechanism can be influenced by the specific reactants and reaction conditions. nih.gov Brønsted-type plot analysis, which correlates the reaction rate with the basicity of the nucleophile, is often used to elucidate the mechanistic details and the rate-determining step. nih.govnih.gov
Impact of Reaction Conditions and Solvent Systems on SNAr Efficacy
The efficiency of SNAr reactions is highly dependent on the reaction conditions.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. researchgate.net However, due to their toxicity, greener alternatives are being explored. Cyrene™, a bio-based solvent, has been shown to be a viable substitute, often outperforming traditional solvents and allowing for easier product purification. researchgate.net Aqueous media, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have also been successfully employed for SNAr reactions, offering a more sustainable approach. d-nb.info The composition of solvent mixtures, such as methanol-DMSO, can also significantly influence reaction rates and even the reaction mechanism. nih.govresearchgate.net
Base: A base is often required to deprotonate the nucleophile (e.g., phenols or thiophenols) or to neutralize the acid generated during the reaction. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and sodium hydride (NaH). google.comresearchgate.netd-nb.info The choice of base can be critical, as some bases may be incompatible with certain solvents or functional groups.
Temperature: The reaction temperature can affect the rate of reaction. While many SNAr reactions proceed at room temperature, heating may be necessary for less reactive nucleophiles. d-nb.info
Reduction Chemistry of the Nitro Functional Group
The nitro group of this compound is a key functional group that can be readily transformed into other functionalities, most notably an amino group.
Selective Reduction to Amino Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is valuable as it transforms a strongly electron-withdrawing group into a strongly electron-donating and basic amino group, which can then be used for further derivatization. masterorganicchemistry.com
Several methods are available for the selective reduction of the nitro group in nitroarenes:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.com It is a clean and efficient method, but care must be taken to avoid reduction of other functional groups.
Metal-Acid Systems: A common and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For example, the nitro group of methyl 6-((4-cyanophenyl)amino)-5-nitronicotinate has been successfully reduced to the corresponding amine using iron powder in a mixture of ethanol (B145695) and acetic acid. google.com
Other Reducing Agents: A variety of other reducing agents can also be employed, including sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), and various borane (B79455) derivatives. organic-chemistry.org
The table below presents a selection of reagents used for the reduction of nitroarenes to amines.
| Reagent System | Conditions | Substrate Scope | Reference |
| Fe / HCl or Acetic Acid | Mild conditions | Broad, tolerates many functional groups | google.commasterorganicchemistry.com |
| H2 / Pd, Pt, or Ni | Catalytic | Broad, clean | masterorganicchemistry.com |
| SnCl2 / HCl | Acidic conditions | Effective for aromatic nitro groups | organic-chemistry.org |
| Na2S2O4 | Aqueous or alcoholic solvent | Mild, often used for sensitive substrates | organic-chemistry.org |
| Tetrahydroxydiboron | Water, room temperature | Metal-free, chemoselective | organic-chemistry.org |
| This table provides general information on nitro group reduction and is applicable to this compound. |
Formation of Intermediate Nitroso and Hydroxylamine (B1172632) Compounds
The reduction of a nitro group to an amine proceeds through several intermediate stages, including nitroso and hydroxylamine species. Under certain conditions, it is possible to isolate these intermediates. For example, the selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using reagents like methylhydrazine under photoinduced conditions, without the need for a catalyst. organic-chemistry.org The formation and stability of these intermediates depend on the specific reducing agent and the reaction conditions employed. While the complete reduction to the amine is often the primary goal, the controlled generation of nitroso or hydroxylamine derivatives can open up alternative synthetic pathways.
Transformations of the Methyl Ester Moiety
The methyl ester group of this compound is a key site for chemical modification, enabling the synthesis of various derivatives through hydrolysis and transesterification.
Hydrolysis to Nicotinic Acid Derivatives
The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. This reaction converts this compound into 6-chloro-4-nitronicotinic acid. dissertationtopic.net This transformation is typically achieved under basic conditions, for instance, by using potassium hydroxide (B78521) in a mixed solvent system like methanol/water or tetrahydrofuran/water at moderately elevated temperatures. The resulting carboxylic acid is a valuable intermediate, as the acid functionality can be used for further conjugation or salt formation, which is not possible with the parent ester.
Table 1: Representative Conditions for Hydrolysis
| Reagent | Solvent System | Temperature | Product |
|---|---|---|---|
| Potassium Hydroxide | Methanol/Water (3:1) | 50°C | 6-Chloro-4-nitronicotinic acid |
| Potassium Hydroxide | Tetrahydrofuran/Water (3:1) | 50°C | 6-Chloro-4-nitronicotinic acid |
Transesterification for Analog Synthesis
Transesterification of the methyl ester group is a straightforward method for synthesizing a variety of ester analogs. This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can modulate the compound's physicochemical properties, such as lipophilicity and solubility. For example, replacing the methyl group with a larger alkyl chain, like an ethyl or propyl group, can enhance the compound's solubility in organic solvents. google.com The synthesis of related ethyl esters, such as ethyl 4,6-dichloro-2-methyl-5-nitronicotinate, highlights the utility of this approach in generating diverse libraries of compounds for further research. prepchem.commolaid.com
Electrophilic Reactivity and Potential for Further Functionalization
The pyridine ring of this compound is electron-deficient due to the presence of the nitrogen atom and the strong electron-withdrawing effects of the nitro and chloro substituents. This inherent electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic attack. researchgate.netunimi.it This reactivity provides a powerful tool for further functionalization.
Key functionalization strategies include:
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a variety of nucleophiles. These include amines, phenols, and thiophenols, allowing for the introduction of a wide range of substituents. researchgate.netunimi.it For instance, reaction with ammonia (B1221849) or primary amines can yield the corresponding 6-amino derivatives.
Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group under standard conditions, such as catalytic hydrogenation. smolecule.com This transformation yields a highly versatile amino-substituted nicotinate (B505614), which opens up numerous avenues for subsequent reactions, including diazotization, acylation, and alkylation.
Cross-Coupling Reactions: The chloro-substituted pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl boronic acids.
Table 2: Potential Functionalization Reactions
| Reaction Type | Target Group | Reagents | Product Type |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Chloro | Amines, Phenols, Thiols | 6-Substituted-4-nitronicotinates |
| Reduction | 4-Nitro | H₂, Pd/C | Methyl 6-chloro-4-aminonicotinate |
| Suzuki-Miyaura Coupling | 6-Chloro | ArB(OH)₂, Pd catalyst, Base | 6-Aryl-4-nitronicotinates |
Exploration of Cycloaddition Reactions involving the Nicotinate Ring
The electron-deficient nature of the pyridine ring in this compound suggests its potential to participate in cycloaddition reactions, particularly as a dienophile in [4+2] cycloadditions, commonly known as Diels-Alder reactions. masterorganicchemistry.com While pyridines are generally unreactive in Diels-Alder reactions due to their aromatic stability, the presence of strong electron-withdrawing groups can significantly enhance their dienophilic character. scilit.comsciforum.netacs.org
Theoretical studies using Density Functional Theory (DFT) have shown that nitropyridines can act as effective dienophiles in polar Diels-Alder reactions with electron-rich dienes. scilit.comsciforum.net In this context, the double bond of the nicotinate ring would react with a conjugated diene to form a new six-membered ring, leading to complex bicyclic structures. acs.org
Furthermore, other types of cycloaddition reactions, such as [2+2+2] cycloadditions, have been utilized for the synthesis of substituted pyridine rings and could potentially be explored with this substrate. nih.gov The nitroso Diels-Alder reaction, which involves a nitroso compound as the dienophile, also presents another possible, albeit less explored, pathway for the functionalization of pyridine-based structures. mdpi.com These cycloaddition strategies offer a powerful means to rapidly construct complex molecular architectures from the relatively simple this compound core.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. Due to the limited availability of direct experimental spectra for Methyl 6-chloro-4-nitronicotinate, predicted NMR data, supported by analysis of analogous structures, is presented.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would be expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methyl ester protons.
H-2 and H-5 Protons: The protons at positions 2 and 5 of the pyridine ring are in different chemical environments and would therefore exhibit distinct chemical shifts. The proton at the C-2 position is adjacent to the nitrogen atom, while the proton at the C-5 position is ortho to the nitro group. The electron-withdrawing nature of the nitro group and the chloro substituent, as well as the deshielding effect of the pyridine nitrogen, would cause these protons to resonate at high chemical shifts, likely in the range of 8.5-9.5 ppm. They would appear as doublets due to coupling with each other.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This signal is expected to be in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Aromatic Carbons: The six carbon atoms of the pyridine ring would each give a distinct signal in the ¹³C NMR spectrum, with their chemical shifts influenced by the attached substituents. The carbons bearing the chloro (C-6) and nitro (C-4) groups, as well as the carbon of the ester group (C-3), would be significantly deshielded. The quaternary carbons (C-3, C-4, and C-6) would likely appear in the region of 140-160 ppm, while the protonated carbons (C-2 and C-5) would be found at slightly lower chemical shifts.
Carbonyl Carbon: The carbonyl carbon of the methyl ester group is expected to have a chemical shift in the range of 160-170 ppm.
Methyl Carbon: The carbon of the methyl group (-OCH₃) would appear at a much lower chemical shift, typically in the range of 50-55 ppm. bhu.ac.inyoutube.com
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.9 (d) | 152.0 |
| H-5 | 8.7 (d) | 125.0 |
| -OCH₃ | 3.9 (s) | 53.0 |
| C-2 | - | 152.0 |
| C-3 | - | 135.0 |
| C-4 | - | 150.0 |
| C-5 | - | 125.0 |
| C-6 | - | 158.0 |
| C=O | - | 164.0 |
Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet and 's' denotes a singlet.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The predicted monoisotopic mass of the compound (C₇H₅ClN₂O₄) is approximately 215.9938 g/mol . HRMS would be able to confirm this with a high degree of accuracy, typically to within a few parts per million.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information for confirming the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, resulting in a fragment ion with an m/z corresponding to [M - 46]⁺.
Loss of the Methoxy (B1213986) Group: The molecular ion could also lose the methoxy radical (•OCH₃) from the ester group, leading to a fragment with an m/z of [M - 31]⁺.
Loss of the Carbonyl Group: Subsequent loss of a carbonyl group (CO) from the [M - OCH₃]⁺ fragment is also a plausible fragmentation pathway, resulting in an ion at [M - 31 - 28]⁺.
Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring itself can also occur, although this is generally less favorable than the loss of substituents.
Predicted Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₇H₅ClN₂O₄⁺ | 216 |
| [M - NO₂]⁺ | C₇H₅ClN₂O₂⁺ | 170 |
| [M - OCH₃]⁺ | C₆H₂ClN₂O₃⁺ | 185 |
| [M - CO₂CH₃]⁺ | C₆H₂ClN₂O₂⁺ | 157 |
| [C₅H₂ClN]⁺ | Chloropyridyl cation | 111 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the various functional groups in the molecule:
Nitro Group (NO₂): Two strong absorption bands are characteristic of the nitro group: the asymmetric stretching vibration, typically appearing in the range of 1500-1600 cm⁻¹, and the symmetric stretching vibration, which is usually found between 1300-1390 cm⁻¹.
Carbonyl Group (C=O): The carbonyl group of the methyl ester will exhibit a strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the ester group will give rise to a strong band in the 1200-1300 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration on the aromatic ring is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for the functional groups, with some differences in intensity compared to the IR spectrum. Notably, the symmetric vibrations of non-polar bonds, such as the symmetric stretch of the nitro group and the aromatic ring vibrations, often produce strong signals in the Raman spectrum. researchgate.netresearchgate.net
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1550 (strong) | 1550 (medium) |
| NO₂ | Symmetric Stretch | 1350 (strong) | 1350 (strong) |
| C=O | Stretch | 1730 (strong) | 1730 (medium) |
| C-O | Stretch | 1250 (strong) | 1250 (weak) |
| C-Cl | Stretch | 750 (medium) | 750 (strong) |
| Aromatic C-H | Stretch | 3050-3100 (medium) | 3050-3100 (strong) |
| Aromatic Ring | Stretch | 1400-1600 (medium) | 1400-1600 (strong) |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The primary chromophore in this compound is the 4-nitro-6-chloropyridine ring system.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation of the pyridine ring and the presence of the electron-withdrawing nitro group, strong absorption bands corresponding to π → π* transitions are expected in the UV region, likely between 250-300 nm.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro and ester groups) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate, less intense band at a longer wavelength, possibly above 300 nm. msu.eduresearchgate.netresearchgate.net
The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent used for the measurement due to solvatochromic effects.
X-ray Diffraction Analysis for Solid-State Structure Determination (if crystalline)
Currently, there is no publicly available crystal structure for this compound. However, based on the structures of similar small organic molecules, it is reasonable to assume that it could be a crystalline solid at room temperature. researchgate.net An X-ray diffraction study would reveal the planarity of the pyridine ring, the orientation of the nitro and methyl ester substituents relative to the ring, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
A computational study of Methyl 6-chloro-4-nitronicotinate would typically begin with quantum chemical calculations to determine its electronic structure and properties. Methods such as Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate key electronic descriptors.
Typical Data from Quantum Chemical Calculations:
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and stability. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Without specific research on this compound, no precise values for these properties can be provided.
Elucidation of Reaction Mechanisms and Transition State Analysis
Theoretical chemistry plays a crucial role in understanding how a molecule reacts. For this compound, computational methods could be used to explore potential reaction pathways, such as nucleophilic substitution at the chloro-position or reactions involving the nitro group. This would involve locating the transition state structures for each proposed step of a reaction.
Key Aspects of Transition State Analysis:
| Analysis | Description |
| Activation Energy | The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the reactants and the transition state. |
| Reaction Enthalpy | The overall change in heat during a reaction. |
| Gibbs Free Energy of Activation | The change in Gibbs free energy to reach the transition state, which determines the reaction rate. |
| Imaginary Frequencies | A key indicator of a true transition state, which corresponds to the motion along the reaction coordinate. |
As no specific reaction mechanisms for this compound have been computationally studied, no data on its transition states is available.
Prediction and Interpretation of Spectroscopic Data
Computational methods are frequently used to predict and help interpret spectroscopic data. For this compound, theoretical calculations could provide valuable insights into its infrared (IR), Raman, and UV-Visible spectra.
Predicted Spectroscopic Data:
| Spectrum | Information Provided |
| Infrared (IR) | Predicted vibrational frequencies and intensities, which can be correlated with experimental IR spectra to identify functional groups. |
| Raman | Predicted Raman activities for vibrational modes, complementing IR spectroscopy. |
| UV-Visible | Calculation of electronic transitions, which helps in understanding the absorption of light and the color of the compound. |
In the absence of dedicated computational studies, no predicted spectroscopic data for this compound can be presented.
Molecular Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution in a molecule. The MEP map is color-coded to indicate regions of negative and positive electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species.
Interpretation of MEP Surfaces:
| Color | Indication |
| Red | Regions of high electron density and negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack. |
| Blue | Regions of low electron density and positive electrostatic potential, typically found around hydrogen atoms. These are sites for nucleophilic attack. |
| Green | Regions of neutral electrostatic potential. |
Without a specific computational study, an MEP surface for this compound cannot be generated or analyzed.
Conformational Analysis and Energetics
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. A conformational analysis of this compound would involve systematically rotating the bonds of the methyl ester group to identify the most stable conformers (those with the lowest energy).
Elements of Conformational Analysis:
| Analysis | Description |
| Potential Energy Surface Scan | A computational procedure to map the energy of the molecule as a function of the rotation around one or more bonds. |
| Identification of Minima | Locating the lowest energy points on the potential energy surface, which correspond to stable conformers. |
| Relative Energies | Calculating the energy differences between the various conformers to determine their relative populations at a given temperature. |
Due to the lack of research, no information on the conformational preferences and energetics of this compound is available.
Analytical Methodologies for Chemical Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating Methyl 6-chloro-4-nitronicotinate from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity determination. A common approach involves reverse-phase chromatography. In this method, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is frequently the stationary phase of choice.
The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The precise ratio of these solvents can be adjusted to optimize the separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic and nitro-functionalized structure of this compound allows for strong absorbance in the ultraviolet region of the electromagnetic spectrum. Suppliers of this compound often report purity levels of ≥98% as determined by HPLC analysis. researchgate.net
Table 7.1: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Stationary Phase | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water mixture |
| Detection | UV-Vis |
| Purity Specification | ≥98% researchgate.net |
Gas Chromatography (GC):
While less commonly detailed in readily available literature for this specific compound, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The analysis of related pyridine (B92270) and halonitroaromatic compounds by GC-MS suggests a viable methodology. researchgate.netrsc.org
For GC analysis, the compound would be introduced into a heated injection port, where it vaporizes. The gaseous analyte is then carried by an inert gas, such as helium or nitrogen, through a capillary column. The column's stationary phase, often a polysiloxane-based polymer, separates components based on their boiling points and interactions with the phase. A mass spectrometer detector would then identify the compound based on its mass-to-charge ratio and fragmentation pattern. For successful analysis, the GC oven temperature program would need to be carefully optimized to ensure efficient separation without causing thermal degradation of the nitro-substituted pyridine ring.
Methods for Reaction Progress Monitoring and Yield Determination
Careful monitoring of a chemical reaction is crucial for determining its endpoint and for maximizing the yield of the desired product. For the synthesis of this compound, Thin Layer Chromatography and Nuclear Magnetic Resonance spectroscopy are key in-process control techniques.
Thin Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. acs.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent.
To effectively monitor the synthesis of nicotinic acid derivatives, a co-spot is often employed. nih.gov This involves spotting the starting material, the reaction mixture, and a combination of both on the same plate. As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. nih.gov The choice of eluent is critical for achieving good separation; a common starting point for polar compounds like nicotinic acid derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly proton (¹H NMR), can also be used to monitor the progress of a reaction directly in the reaction vessel or by analyzing aliquots. By observing the disappearance of signals corresponding to the protons of the starting materials and the appearance of new signals characteristic of the product, the extent of the reaction can be determined. This technique provides more detailed structural information than TLC and can offer a more quantitative assessment of the reaction's progress.
Quantitative Analysis Techniques in Synthetic Yield Optimization
Optimizing the synthetic yield of this compound involves a combination of strategic reaction design and precise analytical quantification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful primary method for accurately determining both the purity of the final product and the reaction yield.
Quantitative Nuclear Magnetic Resonance (qNMR):
qNMR provides a direct and absolute method for quantification without the need for a calibration curve specific to the analyte. nih.gov The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov
To determine the purity or yield of this compound, a known amount of an internal standard is added to a precisely weighed sample of the crude or purified product. acanthusresearch.com The internal standard must be a stable, high-purity compound with at least one signal that is well-resolved from the signals of the analyte and any impurities. acanthusresearch.com
The purity of the analyte can then be calculated using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard ox.ac.uk
Where:
I = Integral area of the signal
N = Number of protons giving rise to the signal
MW = Molecular weight
m = Mass
P = Purity of the standard
Table 7.2: Parameters for qNMR-based Yield Determination
| Parameter | Description |
| I_analyte | Integral of a specific, well-resolved proton signal of this compound. |
| I_standard | Integral of a specific proton signal of the internal standard. |
| N_analyte | Number of protons corresponding to the chosen analyte signal. |
| N_standard | Number of protons corresponding to the chosen standard signal. |
| MW_analyte | Molecular weight of this compound. |
| MW_standard | Molecular weight of the internal standard. |
| m_analyte | Mass of the sample containing this compound. |
| m_standard | Mass of the internal standard. |
| P_standard | Purity of the internal standard. |
By accurately determining the amount of product formed through qNMR, researchers can systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to identify the optimal conditions for maximizing the synthetic yield of this compound. This analytical rigor is essential for developing efficient and reproducible synthetic processes in chemical research.
Future Research Perspectives and Challenges
Identification of Novel Reactivity Pathways and Unexplored Transformations
A primary challenge in the study of Methyl 6-chloro-4-nitronicotinate is the near-complete absence of reported reactivity studies. Future research should endeavor to explore its behavior in a variety of chemical transformations. Key areas of investigation would include nucleophilic aromatic substitution reactions, where the chloro substituent or the nitro group could potentially be displaced. The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring nitrogen is expected to activate the ring towards such substitutions. However, the specific regioselectivity and reaction kinetics remain to be determined.
Furthermore, the reduction of the nitro group to an amino group would open up a vast array of subsequent functionalization possibilities, including diazotization and coupling reactions, or the formation of amides and sulfonamides. The selective reduction of the nitro group in the presence of the ester and chloro functionalities would be a critical aspect to investigate.
Development of Highly Efficient and Environmentally Benign Synthetic Routes
The lack of published synthetic procedures for this compound presents a significant hurdle. Future research should focus on developing reliable and efficient methods for its preparation. General strategies for the synthesis of substituted pyridines could be adapted, but the specific regiochemical control required for the introduction of the nitro group at the 4-position, in concert with the other substituents, will be a key challenge. mdpi.com
The development of "green" synthetic methods, utilizing less hazardous reagents and solvents and minimizing waste generation, should be a priority. This could involve exploring catalytic methods for nitration and chlorination, potentially avoiding harsh acidic conditions or toxic chlorinating agents.
Strategic Integration into Diverse Synthetic Methodologies
Once reliable synthetic routes and reactivity profiles are established, a major area of future research will be the integration of this compound as a building block in the synthesis of more complex molecules. Its trifunctional nature (ester, chloro, and nitro groups) offers multiple points for diversification.
For instance, the chloro group could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. guidechem.comsmolecule.com The amino group, derived from the reduction of the nitro functionality, can participate in a wide range of condensation and cyclization reactions to construct heterocyclic systems.
Mechanistic Understanding of Unconventional Reactions
Given the electronic and steric environment of the pyridine ring in this compound, there is potential for unconventional reaction pathways. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be crucial to understand any unexpected reactivity.
For example, the interplay between the directing effects of the nitro, chloro, and ester groups in electrophilic or nucleophilic attack could lead to interesting and synthetically useful outcomes. Investigating potential rearrangements or ring-opening reactions under specific conditions could also uncover novel chemical transformations.
Q & A
Basic Research Questions
Q. How can the nitration step in the synthesis of Methyl 6-chloro-4-nitronicotinate be optimized for higher yield and purity?
- Methodological Answer : The nitration of methyl 6-chloronicotinate typically employs concentrated nitric and sulfuric acids under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-nitration or ring sulfonation).
- Acid ratio : A 1:3 molar ratio of nitric to sulfuric acid ensures sufficient protonation for electrophilic substitution.
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:4) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress. Quench with ice-water to isolate the product, followed by recrystallization in ethanol/water (70:30) to achieve >95% purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., nitro group at C4, chlorine at C6). The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for pyridine protons).
- IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and 1350 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 217.
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly the nitro group’s orientation .
Q. Which purification methods are recommended post-synthesis to remove common byproducts?
- Methodological Answer :
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) to separate unreacted starting materials and di-nitrated byproducts.
- Recrystallization : Ethanol/water (70:30) yields crystals with minimal impurities. For persistent contaminants (e.g., sulfonated derivatives), activated charcoal treatment during recrystallization improves purity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set. These account for exact exchange effects critical for nitro-group electron withdrawal and chlorine’s inductive effects .
- Reactivity Analysis : Calculate Fukui indices (nucleophilic/electrophilic attack) at C6 (Cl) and C4 (NO₂) to predict sites for nucleophilic substitution (e.g., with amines or thiols). Solvent effects (DMF, DMSO) can be modeled via PCM or SMD .
Q. What experimental approaches can elucidate the compound’s mechanism in caspase-dependent apoptosis?
- Methodological Answer :
- In vitro assays : Treat cancer cell lines (e.g., MCF-7 or A549) with the compound and measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC).
- Inhibition studies : Co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase dependency.
- Western blotting : Assess cleavage of PARP or caspase substrates post-treatment.
- siRNA knockdown : Silence caspase-3/9 in cell lines to validate pathway specificity .
Q. How do structural modifications (e.g., replacing chlorine with trifluoromethoxy groups) impact bioactivity?
- Methodological Answer :
- Synthetic Strategy : Replace Cl at C6 with OCF₃ via nucleophilic aromatic substitution using CuI/L-proline catalysis in DMF at 80°C.
- SAR Analysis : Compare IC₅₀ values in antimicrobial assays (e.g., MIC against S. aureus) and cytotoxicity (MTT assay). Increased electron-withdrawing effects from OCF₃ may enhance membrane penetration but reduce solubility .
Q. How can crystallographic data resolve discrepancies in reported biological activities of structural analogs?
- Methodological Answer :
- Structural Overlays : Use Mercury (CCDC) to align crystal structures of analogs (e.g., Methyl 6-bromo-4-nitronicotinate) and identify steric/electronic differences.
- Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., bacterial dihydrofolate reductase) to correlate binding modes with bioactivity variations. For example, bulkier substituents may hinder binding in hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination, controlling variables like inoculum size (1–5 × 10⁵ CFU/mL) and growth medium (Mueller-Hinton agar).
- Check Purity : Verify compound purity (>95% via HPLC) to rule out impurities (e.g., methyl 6-hydroxy derivatives) skewing results.
- Mechanistic Redundancy : Combine time-kill assays with transcriptomics (RNA-seq) to identify conserved pathways (e.g., cell-wall biosynthesis) across bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
